REACTION_SMILES
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[Cl:12][C:13]([Cl:14])([Cl:15])[C:16]([CH:17]([Cl:19])[Cl:20])=[O:18].[F:1][CH:2]([CH:3]([C:4]([F:5])([F:6])[F:7])[CH:8]([F:9])[F:10])[F:11]>>[F:1][CH:2]([C:3]([C:4]([F:5])([F:6])[F:7])=[O:18])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C(Cl)Cl)C(Cl)(Cl)Cl
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Name
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FC(F)C(C(F)F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)C(C(F)F)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(C(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |